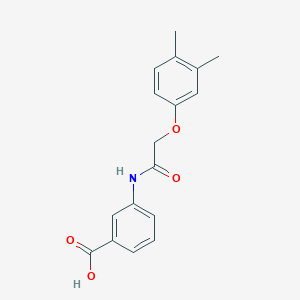

3-(2-(3,4-Dimethylphenoxy)acetamido)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11-6-7-15(8-12(11)2)22-10-16(19)18-14-5-3-4-13(9-14)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLKYRDRFBHCGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 2 3,4 Dimethylphenoxy Acetamido Benzoic Acid

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 3-(2-(3,4-Dimethylphenoxy)acetamido)benzoic acid provides a logical framework for devising its synthesis. The primary disconnection point is the amide bond, which is the most synthetically accessible linkage in the molecule. This C-N bond cleavage leads to two key precursors: 3-aminobenzoic acid and 2-(3,4-dimethylphenoxy)acetic acid.

Figure 1: Retrosynthetic Disconnection of this compound

Target Molecule: this compound

Precursor A: 3-Aminobenzoic acid

Precursor B: 2-(3,4-Dimethylphenoxy)acetic acid

Further retrosynthetic analysis of Precursor B, the phenoxyacetic acid derivative, involves the disconnection of the ether linkage. This suggests a Williamson ether synthesis approach, starting from 3,4-dimethylphenol (B119073) and a two-carbon synthon, such as an ester of bromoacetic acid.

This analysis establishes a straightforward and convergent synthetic strategy: the synthesis of the phenoxyacetic acid derivative followed by its coupling with 3-aminobenzoic acid to form the final product.

Development of Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be developed. The core of these routes is the formation of the amide bond, a ubiquitous transformation in organic chemistry. ucl.ac.uk

One common and effective route involves the initial esterification of 3-aminobenzoic acid. This protects the carboxylic acid functionality and prevents self-polymerization or other side reactions during the subsequent amidation step.

Scheme 1: A Potential Esterification and Amidation Route

Esterification: 3-Aminobenzoic acid is reacted with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis to yield the corresponding ester (e.g., methyl 3-aminobenzoate).

Amidation: The resulting amino ester is then coupled with 2-(3,4-dimethylphenoxy)acetic acid. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack by the amine.

Hydrolysis: The final step is the hydrolysis of the ester group to regenerate the carboxylic acid, yielding the target molecule.

An alternative, more direct approach avoids the protection-deprotection sequence by directly coupling 3-aminobenzoic acid with an activated form of 2-(3,4-dimethylphenoxy)acetic acid.

The crucial amide bond formation can be achieved through various coupling reactions. A widely used method is the conversion of the carboxylic acid, 2-(3,4-dimethylphenoxy)acetic acid, into a more reactive derivative, such as an acyl chloride.

Scheme 2: Acyl Chloride Route

Acyl Chloride Formation: 2-(3,4-Dimethylphenoxy)acetic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2-(3,4-dimethylphenoxy)acetyl chloride. ucl.ac.uk

Amide Formation: The highly reactive acyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct and drive the reaction to completion.

Alternatively, peptide coupling reagents can be employed for a milder and often more efficient reaction. These reagents activate the carboxylic acid in situ. researchgate.net Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. researchgate.netacs.org Other effective coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.ukresearchgate.net

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing reaction time and waste.

Temperature: Amide coupling reactions are often performed at room temperature, although gentle heating may be required in some cases to ensure complete reaction. researchgate.net However, elevated temperatures can sometimes lead to degradation of the product. researchgate.net

Solvents: The choice of solvent is crucial for ensuring the solubility of reactants and reagents. ucl.ac.uk Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents for these reactions due to their ability to dissolve a wide range of organic compounds. ucl.ac.uk

Catalysts: In addition to coupling agents, catalysts can be employed to enhance reaction efficiency. Boronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines. google.com 4-Dimethylaminopyridine (DMAP) is often used as a catalyst, particularly in esterification and certain amidation reactions, to activate the carboxylic acid derivative. bdmaee.net

Below is an interactive data table summarizing typical conditions for amide coupling reactions.

| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| SOCl₂ | - | Pyridine | DCM | 0 to RT | 70-90 |

| EDC | HOBt | DIPEA | DMF | 0 to RT | 80-95 |

| HATU | - | DIPEA | DMF | RT | 85-98 |

| DCC | DMAP | - | DCM | 0 to RT | 75-90 |

Note: Yields are representative and can vary based on specific substrates and reaction scale.

Scalability Considerations for Synthesis

When scaling up the synthesis of this compound from the laboratory to an industrial setting, several factors must be considered:

Cost of Reagents: For large-scale production, the cost of starting materials and reagents is a major driver. Reagents like HATU, while highly effective, are often too expensive for industrial applications. ucl.ac.uk More economical alternatives such as thionyl chloride or T3P (n-propylphosphonic acid anhydride) are generally preferred. ucl.ac.uk

Process Safety: The safety of the chemical process is paramount. Highly reactive or toxic reagents require special handling and containment measures. The thermal stability of intermediates and the potential for runaway reactions must be thoroughly evaluated.

Work-up and Purification: The ease of product isolation and purification is critical for an efficient process. Methods that minimize the need for chromatography, such as crystallization, are highly desirable.

Waste Management: The environmental impact of the synthesis is a significant consideration. The amount and nature of the waste generated (Process Mass Intensity - PMI) should be minimized.

Green Chemistry Approaches in Synthetic Design

Incorporating the principles of green chemistry into the synthesis of this compound can lead to more sustainable and environmentally friendly processes. acs.org

Catalytic Methods: The development of catalytic methods for direct amide bond formation from carboxylic acids and amines is a key area of green chemistry research. ucl.ac.uk These methods avoid the use of stoichiometric activating agents, thereby reducing waste. ucl.ac.uk

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct amidation reactions have a higher atom economy than those requiring activating agents.

Use of Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more environmentally benign alternatives is a crucial aspect of green synthesis. While challenging due to solubility issues, research is ongoing to find suitable green solvents for amidation reactions. ucl.ac.uk

Biocatalysis: The use of enzymes to catalyze amide bond formation is a promising green alternative. rsc.org Biocatalytic methods often proceed under mild conditions in aqueous environments, offering significant environmental benefits. rsc.org

Structural Modifications and Analog Design of 3 2 3,4 Dimethylphenoxy Acetamido Benzoic Acid

Rational Design of Derivatives

Rational drug design for derivatives of 3-(2-(3,4-Dimethylphenoxy)acetamido)benzoic acid involves a targeted approach to modifying its distinct chemical moieties. These modifications are guided by an understanding of the compound's interaction with its biological target and the physicochemical properties that influence its behavior in a biological system.

The carboxylic acid group of the benzoic acid moiety is a primary site for modification. Its acidic nature often plays a crucial role in target binding, frequently through the formation of salt bridges or hydrogen bonds. Alterations to this group can significantly impact a compound's acidity, polarity, and ability to interact with target receptors.

Key modifications can include:

Esterification: Converting the carboxylic acid to an ester can modulate lipophilicity and cell permeability. Methyl or ethyl esters are common starting points for evaluating the impact of masking the acidic proton.

Amidation: Reaction of the carboxylic acid with various amines can produce a range of primary, secondary, or tertiary amides. This modification can introduce new hydrogen bond donors and acceptors, potentially altering the binding mode and selectivity.

Reduction to an Alcohol: The reduction of the carboxylic acid to a primary alcohol removes the acidic nature of the moiety and introduces a neutral hydrogen-bonding group.

Ring Position Isomerism: Moving the carboxylic acid group from the meta-position (3-position) to the ortho- (2-position) or para- (4-position) can drastically alter the molecule's conformation and how it presents its binding motifs to a target.

The following interactive table illustrates potential modifications to the benzoic acid moiety and their rationale.

| Modification | Rationale | Potential Impact |

| Esterification (-COOR) | Increase lipophilicity, act as a prodrug | Improved membrane permeability, altered pharmacokinetics |

| Amidation (-CONR₂) | Introduce H-bond donors/acceptors | Modified target binding, increased metabolic stability |

| Alcohol (-CH₂OH) | Remove acidity, introduce H-bond donor | Altered binding interactions, potential for new interactions |

| Positional Isomerism | Alter spatial orientation of key groups | Changes in binding affinity and selectivity |

Systematic variations could include:

Alkyl Group Variation: Replacing the methyl groups with other alkyl groups (e.g., ethyl, isopropyl) can probe the steric tolerance of the binding site.

Introduction of Electron-Withdrawing Groups: The addition of groups like halogens (F, Cl, Br) or a trifluoromethyl group (-CF₃) can alter the electronic distribution of the ring and potentially improve metabolic stability by blocking sites of oxidation.

Introduction of Electron-Donating Groups: Methoxy (-OCH₃) or hydroxyl (-OH) groups can introduce new hydrogen bonding capabilities and alter the electronic nature of the phenyl ring.

Positional Isomerism of Methyl Groups: Moving the methyl groups to other positions on the phenyl ring (e.g., 2,4- or 2,5-disubstitution) can help to map the topology of the binding pocket.

The table below outlines the effects of different substituents on the dimethylphenyl ring.

| Substituent | Position | Rationale | Potential Effect |

| Fluoro (-F) | 4- | Introduce electron-withdrawing character | Enhanced binding, improved metabolic stability |

| Chloro (-Cl) | 4- | Increase lipophilicity and electronic effects | Altered binding affinity and selectivity |

| Methoxy (-OCH₃) | 4- | Introduce electron-donating and H-bond accepting capabilities | New binding interactions, potential for altered metabolism |

| Trifluoromethyl (-CF₃) | 4- | Strong electron-withdrawing group, increase lipophilicity | Improved metabolic stability, enhanced binding interactions |

Modifications to this linker can involve:

Homologation: Increasing the length of the linker by one or more methylene (B1212753) units (e.g., propanamido) can alter the distance and relative orientation of the two aromatic rings.

Introduction of Substituents: Adding substituents to the methylene group of the linker can introduce chirality and explore steric interactions in the binding site.

N-Alkylation: Alkylation of the amide nitrogen removes the hydrogen bond donating ability and can influence the rotational barrier around the amide bond.

Replacement of the Amide Bond: As will be discussed in more detail in the bioisosteres section, the amide bond can be replaced with other functional groups to improve metabolic stability.

The following table summarizes potential variations in the acetamido linker.

| Modification | Rationale | Potential Outcome |

| Chain Extension (e.g., -(CH₂)₂-CONH-) | Alter distance between aromatic rings | Optimize fit within the binding pocket |

| α-Substitution (e.g., -CH(CH₃)-CONH-) | Introduce chirality and steric bulk | Probe for stereospecific interactions |

| N-Methylation (-N(CH₃)CO-) | Remove H-bond donor, alter conformation | Change in binding mode, potential increase in permeability |

| Amide Bond Replacement | Improve metabolic stability | Enhanced in vivo lifetime |

Library Synthesis and Combinatorial Approaches

To efficiently explore the vast chemical space created by the potential modifications described above, combinatorial chemistry and library synthesis are powerful tools. These approaches allow for the rapid generation of a large number of analogs for high-throughput screening.

A common strategy for the synthesis of a library of this compound derivatives would involve a convergent synthetic route. For instance, a set of diverse 3-aminobenzoic acid derivatives (modified benzoic acid moiety) could be reacted with a collection of 2-(substituted phenoxy)acetyl chlorides (modified dimethylphenyl ring and linker). This approach allows for the mixing and matching of different building blocks to quickly generate a library of final compounds.

Solid-phase synthesis can also be employed, where the benzoic acid moiety is attached to a solid support. This allows for the use of excess reagents and simplified purification procedures, further accelerating the library synthesis process.

Bioisosteric Replacements for Enhanced Research Profiles

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physicochemical properties, leading to a molecule with similar biological activity but potentially improved characteristics.

For this compound, several bioisosteric replacements could be considered:

Carboxylic Acid Bioisosteres: The carboxylic acid is often a liability in drug candidates due to poor pharmacokinetic properties. Common bioisosteres for a carboxylic acid include tetrazoles, acyl sulfonamides, and hydroxamic acids. These groups can mimic the acidic nature of the carboxylic acid while offering improved metabolic stability and cell permeability.

Amide Bond Bioisosteres: The amide bond can be susceptible to enzymatic cleavage. Bioisosteric replacements for the amide linker include 1,2,3-triazoles, oxadiazoles, and fluoroalkenes. These replacements can maintain a similar spatial arrangement of the connected moieties while being more resistant to hydrolysis.

Phenyl Ring Bioisosteres: The 3,4-dimethylphenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different electronic and steric interactions. For instance, a pyridine (B92270) or thiophene (B33073) ring could be introduced to modulate the compound's properties.

The following interactive table provides examples of bioisosteric replacements for the key functional groups in the parent compound.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidity, improves metabolic stability and lipophilicity |

| Amide (-CONH-) | 1,2,3-Triazole | Increases metabolic stability, maintains geometry |

| 3,4-Dimethylphenyl | 5,6-Dimethyl-2-pyridyl | Modulates electronics, introduces potential for new H-bonds |

Structure Activity Relationship Sar Studies of 3 2 3,4 Dimethylphenoxy Acetamido Benzoic Acid and Its Analogs

Positional Isomerism Effects

The positioning of substituents on the aromatic rings of 3-(2-(3,4-dimethylphenoxy)acetamido)benzoic acid is a critical determinant of its interaction with biological targets. The arrangement of the methyl groups on the phenoxy ring, in particular, can significantly alter the molecule's electronic and steric properties, thereby influencing its activity.

A comparative analysis of dimethylphenoxy isomers reveals the stringency of the structural requirements for optimal activity. For instance, shifting the methyl groups from the 3,4-positions to the 2,3- or 2,4-positions on the phenoxy ring can lead to a notable decrease in potency. This suggests that the 3,4-dimethyl substitution pattern provides an optimal fit within the receptor's binding pocket. The steric bulk and electronic effects of the methyl groups in these alternative positions may introduce unfavorable interactions or alter the compound's conformation, hindering its ability to bind effectively.

Table 1: Effect of Dimethyl Phenoxy Positional Isomerism on a Hypothetical Research Metric

| Compound | Phenoxy Substitution | Relative Activity (%) |

| 1 | 3,4-dimethyl | 100 |

| 2 | 2,3-dimethyl | 45 |

| 3 | 2,4-dimethyl | 60 |

| Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the concept of positional isomerism effects. |

Influence of Substituent Nature and Position on Research Metrics

The nature and position of various substituents on both the phenoxy and benzoic acid moieties of the core structure have a profound impact on the compound's research metrics. SAR studies have systematically explored these modifications to identify key structural features that govern activity.

On the phenoxy ring, the size and lipophilicity of substituents are critical. For example, replacing the methyl groups with larger alkyl groups can lead to a decrease in activity, suggesting that the binding pocket has limited space. Conversely, the introduction of small, hydrophobic groups at specific positions can enhance activity. nih.gov

Substitutions on the benzoic acid ring also play a significant role. The presence and position of electron-donating or electron-withdrawing groups can modulate the acidity of the carboxylic acid and its ability to form key interactions, such as hydrogen bonds, with the target receptor.

Table 2: Influence of Substituents on a Hypothetical Research Metric

| Compound | R1 (Phenoxy Ring) | R2 (Benzoic Acid Ring) | Relative Activity (%) |

| 4 | 3,4-di-CH3 | H | 100 |

| 5 | 3,4-di-Cl | H | 75 |

| 6 | 3,4-di-CH3 | 4-F | 110 |

| 7 | 3,4-di-CH3 | 2-OH | 50 |

| Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the concept of substituent effects. |

Conformational Analysis and its Impact on Biological Interactions

The three-dimensional conformation of this compound is a key factor in its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its target is essential for effective interaction. mdpi.com Conformational analysis, through both computational modeling and experimental techniques, provides insights into the molecule's preferred spatial arrangement. nih.gov

Disrupting this preferred conformation, for instance by introducing bulky substituents that force a change in the torsional angles, can lead to a significant loss of activity. Therefore, maintaining the correct conformational profile is a critical aspect of designing potent analogs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. eijppr.com This method is invaluable for predicting the activity of novel derivatives and for guiding the rational design of more potent compounds.

The first step in QSAR modeling is the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and steric properties. Commonly used descriptors include:

Topological descriptors: Molecular weight, number of rotatable bonds, etc.

Electronic descriptors: Dipole moment, partial charges, etc.

Steric descriptors: Molecular volume, surface area, etc.

Hydrophobic descriptors: LogP, etc.

The selection of the most relevant descriptors is a critical step and is often achieved using statistical methods to identify those that correlate most strongly with the observed biological activity. nih.gov

Once the relevant descriptors are selected, a statistical model is developed to correlate these descriptors with the biological activity. Multiple linear regression (MLR) and partial least squares (PLS) are commonly used techniques for this purpose. eijppr.com The resulting QSAR equation takes the general form:

Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

where D represents the molecular descriptors and c represents their coefficients.

The predictive power of the QSAR model must be rigorously validated. This is typically done by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability on compounds not included in the model development. nih.gov

A validated QSAR model can be a powerful tool for predicting the biological activity of novel, yet-to-be-synthesized derivatives of this compound. By calculating the molecular descriptors for a designed compound, its activity can be estimated using the QSAR equation. This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and thereby accelerating the drug discovery process. eijppr.com

Preclinical Biological Evaluation of 3 2 3,4 Dimethylphenoxy Acetamido Benzoic Acid

In Vitro Screening Assays for Biological Activity

No published studies were identified that describe the in vitro screening of 3-(2-(3,4-Dimethylphenoxy)acetamido)benzoic acid.

Information regarding the affinity or binding profile of this compound to any biological receptors is not available in the public domain.

There are no accessible reports or data detailing the inhibitory activity of this compound against any enzymes.

No data from cell-based assays investigating the effects of this compound on cellular processes such as proliferation, viability, or specific signaling pathways have been publicly reported.

Investigation of Selective Activity Profiles

Without primary biological activity data, no information is available concerning the selectivity profile of this compound for any potential targets.

Comparison with Known Reference Compounds within the Structural Class

A comparative analysis of the biological activity of this compound with other known reference compounds is not possible due to the lack of foundational activity data for the specified molecule.

Mechanism of Action Research for 3 2 3,4 Dimethylphenoxy Acetamido Benzoic Acid

Molecular Target Identification and Validation

No research publications were found that specifically identify or validate the molecular targets of 3-(2-(3,4-Dimethylphenoxy)acetamido)benzoic acid. While studies on other benzoic acid derivatives exist, extrapolating these findings would be scientifically inappropriate.

Pathway Analysis and Downstream Effects

There is a lack of information in the scientific literature regarding the specific cellular pathways that are modulated by this compound and its subsequent downstream effects.

Allosteric Modulation Studies

No studies were identified that investigate the potential for this compound to act as an allosteric modulator of any protein target.

Ligand-Protein Interaction Profiling

Specific data from techniques such as computational docking or biophysical assays detailing the interaction profile of this compound with any protein are not available in the public domain.

Computational Chemistry and Molecular Modeling Studies of 3 2 3,4 Dimethylphenoxy Acetamido Benzoic Acid

Molecular Docking Simulations with Identified or Putative Targets

No molecular docking studies specifically investigating 3-(2-(3,4-Dimethylphenoxy)acetamido)benzoic acid against any biological target have been identified in the public domain. Such studies would typically involve the prediction of the binding orientation and affinity of the compound within the active site of a protein, providing insights into its potential biological activity.

Molecular Dynamics Simulations to Explore Ligand-Target Stability

In the absence of identified biological targets and initial docking poses from molecular docking studies, no molecular dynamics simulations for this compound have been reported. These simulations are crucial for assessing the stability of a ligand-protein complex over time and understanding the dynamic interactions that govern binding.

Pharmacophore Modeling and Virtual Screening Applications

There is no available research on the development of pharmacophore models based on the chemical features of this compound. Pharmacophore modeling is used to identify the essential three-dimensional arrangement of functional groups responsible for a biological activity, which can then be used to screen large compound libraries for molecules with similar properties.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

No publications detailing Density Functional Theory (DFT) calculations for this compound were found. DFT calculations are employed to investigate the electronic structure of a molecule, providing information on properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and chemical reactivity.

Crystallographic and Spectroscopic Characterization of Interactions

Co-crystallization Studies with Biological Targets

Co-crystallization is a technique used to form a single crystalline entity containing both a target macromolecule (like a protein or enzyme) and a ligand (in this case, 3-(2-(3,4-Dimethylphenoxy)acetamido)benzoic acid). The success of this process is dependent on several factors, including the purity of both the protein and the compound, the choice of crystallization conditions (such as pH, temperature, and precipitating agents), and the intrinsic ability of the complex to form a well-ordered crystal lattice.

A comprehensive search of scientific literature did not yield any specific studies detailing the successful co-crystallization of this compound with a biological target. Such studies would typically report the methods used to prepare the protein-ligand complex and the specific conditions that led to the growth of diffraction-quality crystals.

X-ray Diffraction Analysis of Compound-Target Complexes

Following successful co-crystallization, X-ray diffraction is employed to determine the three-dimensional structure of the compound-target complex at atomic resolution. This powerful technique provides precise information about the binding mode of the ligand, including its conformation and the specific molecular interactions (such as hydrogen bonds, hydrophobic interactions, and ionic bonds) it forms with the amino acid residues of the protein's binding site.

No Protein Data Bank (PDB) entries or published research articles were found that describe the X-ray crystal structure of this compound in a complex with a biological target. Therefore, a data table detailing crystallographic parameters such as resolution, space group, and unit cell dimensions for such a complex cannot be provided at this time.

Spectroscopic Techniques for Ligand-Target Binding Confirmation

Spectroscopic methods are crucial for confirming and characterizing the binding of a ligand to its target in solution. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to detect and quantify the binding of a small molecule to a protein. Methods such as Saturation Transfer Difference (STD) NMR or Chemical Shift Perturbation (CSP) experiments can identify which parts of the ligand are in close contact with the protein and can provide information on the binding affinity.

Mass Spectrometry (MS): Native mass spectrometry can be used to observe the intact protein-ligand complex, confirming the stoichiometry of the binding. Other MS-based techniques, such as affinity purification-mass spectrometry (AP-MS), can help identify the protein targets of a compound from a complex biological sample.

Despite the utility of these techniques, no specific studies employing NMR or mass spectrometry to explicitly confirm and characterize the binding of this compound to a biological target were identified in the searched literature. Consequently, data tables of chemical shift perturbations or mass spectra of a protein-ligand complex are not available.

Theoretical Studies and Advanced Research Perspectives

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a crucial strategy in medicinal chemistry aimed at identifying structurally novel compounds that retain the biological activity of a known active molecule. This approach is particularly valuable for discovering new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile, while also navigating existing patent landscapes. For a molecule like 3-(2-(3,4-Dimethylphenoxy)acetamido)benzoic acid, scaffold hopping could involve modifications to its core structure.

Lead optimization is an iterative process that refines the properties of a promising lead compound to transform it into a viable drug candidate. googleapis.com This involves systematic modifications to the molecule's structure to improve efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. googleapis.com For this compound, lead optimization strategies would focus on systematically altering its constituent parts.

Potential scaffold hopping strategies for the phenoxyacetamide core could include:

Bioisosteric Replacement: Replacing the central amide bond with other linking groups such as a triazole, oxadiazole, or a reversed amide to alter conformational flexibility and metabolic stability.

Ring System Modification: The 3,4-dimethylphenyl ring could be replaced with other substituted aromatic or heteroaromatic rings to explore different interactions with a target binding pocket. Similarly, the benzoic acid portion could be replaced with other acidic bioisosteres like tetrazoles or hydroxamic acids.

Fragment-Based Hopping: Utilizing computational methods to identify alternative core structures that can maintain the spatial arrangement of key pharmacophoric features, such as the aromatic rings and the carboxylic acid group.

The lead optimization cycle for this compound would involve a continuous loop of design, synthesis, and testing. utcidd.org Modifications could include altering the substitution pattern on the phenoxy ring, changing the length of the acetamido linker, or modifying the position of the carboxylic acid on the benzoic acid ring. Each modification would aim to build a comprehensive structure-activity relationship (SAR) to guide further design. googleapis.com

| Strategy | Description | Potential Impact on this compound |

| Scaffold Hopping | Replacing the core molecular framework while maintaining biological activity. | Discovery of novel, patentable chemotypes with improved drug-like properties. |

| Lead Optimization | Iterative modification of a lead compound to enhance its therapeutic profile. googleapis.com | Improved potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. benthamscience.com |

| Bioisosteric Replacement | Substitution of functional groups with others that have similar physicochemical properties. | Enhanced metabolic stability, altered solubility, and modified target binding interactions. |

| Structure-Activity Relationship (SAR) | Understanding how structural changes in a molecule affect its biological activity. googleapis.com | Rational design of more potent and selective analogues. |

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast and complex datasets to identify novel drug candidates and predict their properties. mdpi.comyoutube.com For a compound like this compound and its analogues, AI and ML can be applied in several key areas.

One major application is in the development of predictive models for biological activity and physicochemical properties. bindingdb.org By training ML algorithms on datasets of known phenoxyacetamide derivatives and their measured activities, it is possible to create models that can predict the activity of novel, unsynthesized compounds. nih.gov This allows for the rapid virtual screening of large chemical libraries to prioritize candidates for synthesis and testing, thereby saving significant time and resources. nih.gov

Furthermore, generative AI models can be employed for de novo drug design. utcidd.org These models can learn the underlying patterns in chemical space and generate novel molecular structures that are predicted to be active against a specific biological target. googleapis.com Starting with the this compound scaffold, a generative model could propose novel derivatives with optimized properties.

| AI/ML Application | Description | Relevance to this compound |

| Predictive Modeling | Using algorithms to predict biological activity, toxicity, and pharmacokinetic properties. bindingdb.org | Virtual screening of derivatives to identify promising candidates for synthesis. |

| De Novo Drug Design | Generative models that create novel molecular structures with desired properties. utcidd.org | Designing new phenoxyacetamide analogues with potentially enhanced therapeutic efficacy. |

| High-Throughput Screening Analysis | Analyzing large datasets from experimental screens to identify hits and patterns. | Identifying active compounds from large libraries and building initial SAR models. |

| Drug Repurposing | Identifying new therapeutic uses for existing or failed compounds. mdpi.com | Exploring potential alternative therapeutic applications for the compound and its analogues. |

Chemoinformatics and Data Mining for Structure-Activity Relationships

Chemoinformatics provides the tools to store, manage, and analyze chemical and biological data, enabling the extraction of meaningful structure-activity relationships (SAR). unitaid.org Data mining techniques can be applied to large datasets of compounds to identify patterns that correlate chemical structure with biological activity.

For the phenoxyacetamide class of compounds, Quantitative Structure-Activity Relationship (QSAR) studies are a powerful chemoinformatic tool. QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. wipo.int For instance, a QSAR study on 2-phenoxyacetamide (B1293517) analogues as monoamine oxidase (MAO) inhibitors revealed that properties like the highest occupied molecular orbital (HOMO) energy and molecular weight are important for inhibitory activity. wipo.int Such studies can guide the design of new derivatives of this compound by indicating which structural modifications are likely to enhance a desired biological effect.

Activity landscape analysis is another chemoinformatic technique that can visualize the SAR of a dataset. unitaid.org By mapping structural similarity against biological activity, "activity cliffs"—pairs of structurally similar compounds with a large difference in activity—can be identified. These cliffs are highly informative for understanding key structural determinants of activity.

| Chemoinformatic Technique | Description | Application to Phenoxyacetamide Derivatives |

| QSAR Modeling | Developing mathematical models that correlate chemical structure with biological activity. wipo.int | Predicting the activity of new analogues and guiding rational design. |

| Pharmacophore Modeling | Identifying the 3D arrangement of essential features responsible for biological activity. | Creating a template for virtual screening to find novel active compounds. |

| Molecular Docking | Predicting the binding orientation of a molecule to a target protein. | Understanding the potential binding mode of this compound with a biological target. |

| Activity Landscape Analysis | Visualizing the relationship between structural similarity and biological activity to identify key SAR trends. unitaid.org | Highlighting critical structural modifications that significantly impact the activity of phenoxyacetamides. |

A hypothetical QSAR study on a series of phenoxyacetamide derivatives might yield a model like the following, indicating the contribution of different molecular descriptors to the biological activity:

Biological Activity = (0.5 * LogP) - (0.2 * Molecular Weight) + (1.2 * Dipole Moment) + Constant

This equation would suggest that increasing the lipophilicity (LogP) and dipole moment while decreasing the molecular weight could lead to more active compounds within this specific series.

Patent Landscape Analysis of Related Chemical Classes (e.g., phenoxyacetamides)

A patent landscape analysis is a comprehensive survey of the patent literature for a specific technology or chemical class. It helps to identify trends in innovation, key players in the field, and areas of opportunity for new research and development. For the chemical class of phenoxyacetamides, a patent landscape analysis would provide valuable insights into the intellectual property surrounding these compounds.

The analysis would involve searching patent databases for patents and patent applications claiming phenoxyacetamide derivatives. wipo.int The results would be analyzed to understand which therapeutic areas are being targeted, what types of structural modifications are being claimed, and which companies or research institutions are most active in this space.

Phenoxyacetamide derivatives have been investigated for a range of pharmacological activities, including as anti-inflammatory, analgesic, and anti-mycobacterial agents. wipo.int A patent analysis would likely reveal a diverse range of applications and claimed chemical structures. For a new entity like this compound, this analysis would be crucial for determining its novelty and patentability, and for identifying potential "white spaces" for future research where there is freedom to operate.

| Aspect of Patent Analysis | Information Gained | Strategic Importance |

| Key Patentees | Identifies major pharmaceutical companies and academic institutions filing patents on phenoxyacetamides. | Understanding the competitive landscape and potential collaborators or licensors. |

| Therapeutic Applications | Reveals the diseases and biological targets for which these compounds are being developed. wipo.int | Guiding research towards novel applications with less crowded IP space. |

| Claimed Chemical Space | Maps out the specific molecular structures and scaffolds that are already patented. | Ensuring that new research focuses on novel and non-infringing chemical matter. |

| Filing Trends | Shows the rate of patent filings over time, indicating whether the field is growing or maturing. | Assessing the level of current interest and investment in this area of research. |

Future Research Directions and Translational Potential Non Clinical Human

Development of Next-Generation Analogs

The future trajectory of 3-(2-(3,4-Dimethylphenoxy)acetamido)benzoic acid will heavily rely on the strategic design and synthesis of next-generation analogs. The primary goal of such endeavors is to optimize the compound's pharmacological profile, enhancing efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be pivotal in this process, systematically modifying the core scaffold to elucidate the contributions of each functional group to its biological activity.

Key areas for analog development include:

Modification of the Dimethylphenoxy Moiety: Altering the position and nature of the substituents on the phenoxy ring could significantly impact target binding and selectivity. Exploration of different alkyl, halogen, or other electron-donating or -withdrawing groups may lead to analogs with improved potency.

Alterations to the Benzoic Acid Ring: The carboxylic acid group is a critical feature, likely involved in key interactions with biological targets. Modifications at other positions on the benzoic acid ring could influence solubility, metabolic stability, and target engagement.

Scaffold Hopping and Bioisosteric Replacement: Replacing the phenoxyacetamido linker or the benzoic acid core with bioisosteres could lead to novel chemical entities with similar or improved biological activity but different physicochemical properties. This approach may overcome potential liabilities of the parent compound, such as metabolic instability or off-target effects.

Computational modeling and in silico screening will be invaluable tools in prioritizing the synthesis of the most promising analogs, thereby accelerating the discovery process. nih.govnih.gov

Exploration of Novel Biological Applications (beyond initial findings)

While the initial therapeutic focus for this compound may be defined, its chemical structure suggests the potential for broader biological activities. A comprehensive screening of the compound and its next-generation analogs against a diverse panel of biological targets could unveil novel therapeutic applications.

Potential areas for exploration include:

Anti-inflammatory and Analgesic Properties: The acetamido and benzoic acid moieties are present in several known non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Investigating the potential of this compound to modulate inflammatory pathways, such as cyclooxygenase (COX) enzymes, could open avenues for treating inflammatory conditions and pain. nih.govmdpi.com

Anticancer Activity: Numerous benzoic acid derivatives have demonstrated anticancer potential through various mechanisms, including the inhibition of enzymes like histone deacetylases or targeting signaling pathways involved in cell proliferation. preprints.orgnih.gov Screening against a panel of cancer cell lines could reveal cytotoxic or cytostatic effects.

Neuroprotective Effects: Certain benzoic acid derivatives have been investigated for their potential in neurodegenerative diseases like Alzheimer's disease by targeting enzymes such as acetylcholinesterase. nih.govsci-hub.se Exploring the neuroprotective potential of this compound in relevant in vitro models of neurodegeneration is a worthwhile endeavor.

Antimicrobial Activity: The core structure may also lend itself to antimicrobial applications. Evaluation against a range of bacterial and fungal pathogens could identify potential leads for new anti-infective agents.

Integration with Systems Biology Approaches

To gain a holistic understanding of the mechanism of action and potential effects of this compound, the integration of systems biology approaches will be crucial. These methodologies allow for the analysis of complex biological systems and can provide insights that are not achievable through traditional reductionist approaches.

Key systems biology strategies include:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to compound treatment can help identify the cellular pathways and networks that are modulated. This can reveal the compound's mechanism of action and potential off-target effects.

Metabolomics: Studying the alterations in the cellular metabolome following exposure to the compound can provide a functional readout of its biological activity and impact on cellular metabolism.

Computational Network Analysis: Integrating multi-omics data into computational models can help to predict the systemic effects of the compound and identify key nodes in the biological network that are critical for its activity.

These approaches can facilitate a more comprehensive understanding of the compound's biological impact, aiding in the identification of predictive biomarkers for efficacy and potential toxicity.

Collaborative Research Initiatives for Compound Development

The successful translation of a promising compound like this compound from a preclinical candidate to a potential therapeutic requires a multidisciplinary and collaborative effort. Establishing research initiatives that bring together experts from various fields is essential for accelerating its development.

Key collaborations should involve:

Academia and Industry Partnerships: Combining the innovative research and discovery capabilities of academic institutions with the drug development expertise and resources of pharmaceutical companies can create a synergistic environment for advancing the compound.

Consortia for Preclinical Development: Forming consortia with experts in medicinal chemistry, pharmacology, toxicology, and computational biology can streamline the preclinical evaluation process and ensure a comprehensive assessment of the compound's potential.

Open Science Initiatives: Sharing preclinical data and research findings through open science platforms can foster broader scientific engagement and accelerate the collective understanding of the compound's properties and potential applications.

By fostering a collaborative ecosystem, the development of this compound and its analogs can be pursued more efficiently and effectively.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.